molecular formula C17H16N2O2S B7744013 5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one

5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B7744013
M. Wt: 312.4 g/mol
InChI Key: JHJPEAFDHPTNNZ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Functional Group Modifications: Introduction of the 3,4-dimethyl-phenyl group and the 2-oxo-propyl group can be done through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thieno[2,3-d]pyrimidine core.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: Various substitution reactions can occur, especially at the phenyl ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Biologically, compounds with a thieno[2,3-d]pyrimidine core are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Other compounds with this core structure.

    Phenyl-Substituted Pyrimidines: Compounds with similar phenyl substitutions.

    Oxo-Propyl Derivatives: Compounds with similar oxo-propyl groups.

Uniqueness

The uniqueness of 5-(3,4-Dimethyl-phenyl)-3-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-10-4-5-13(6-11(10)2)14-8-22-16-15(14)17(21)19(9-18-16)7-12(3)20/h4-6,8-9H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJPEAFDHPTNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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